N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

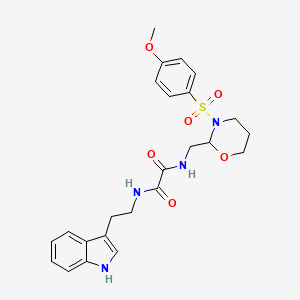

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a complex heterocyclic architecture. Its structure comprises:

- 1,3-Oxazinan ring: A six-membered heterocycle with oxygen and nitrogen atoms, substituted with a 4-methoxyphenylsulfonyl group.

- Oxalamide linker: A bis-amide bridge (N1,N2-oxalamide) that confers rigidity and may facilitate hydrogen bonding in biological targets .

While direct pharmacological data for this compound is unavailable, its structural motifs align with sulfonamide-based enzyme inhibitors and receptor modulators, warranting further investigation.

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O6S/c1-33-18-7-9-19(10-8-18)35(31,32)28-13-4-14-34-22(28)16-27-24(30)23(29)25-12-11-17-15-26-21-6-3-2-5-20(17)21/h2-3,5-10,15,22,26H,4,11-14,16H2,1H3,(H,25,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLXOSGZXFWQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, a compound with the CAS number 872880-82-5, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure that includes an indole moiety, which is known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4O6S, with a molecular weight of 500.6 g/mol. The structure features an indole ring connected to an oxalamide linkage, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N4O6S |

| Molecular Weight | 500.6 g/mol |

| CAS Number | 872880-82-5 |

Biological Activity Overview

Research indicates that compounds containing indole structures often exhibit a range of biological activities, including:

Antimicrobial Activity:

Studies have shown that similar indole derivatives possess significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. For instance, related compounds have demonstrated low minimum inhibitory concentrations (MICs), suggesting strong antibacterial effects against resistant strains like MRSA .

Anticancer Potential:

Indole derivatives are also noted for their anticancer properties. Some studies report that compounds with similar structures can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and other rapidly dividing cells. The antiproliferative effects are often linked to the ability of these compounds to induce apoptosis in cancer cells .

Cytotoxicity Studies:

Cytotoxicity assessments reveal that certain analogs of indole compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutics with fewer side effects .

Case Studies and Research Findings

- Antimicrobial Efficacy:

- Anticancer Activity:

-

Molecular Docking Studies:

- Molecular docking studies have been employed to predict the binding affinity of these compounds to specific protein targets involved in bacterial resistance mechanisms and cancer cell proliferation pathways. The results suggest that these compounds could effectively bind to essential enzymes or receptors, enhancing their therapeutic potential .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with indole and oxazinan moieties exhibit significant anticancer activity. The presence of the indole structure is particularly noteworthy due to its role in various biological systems and its ability to interact with multiple cellular targets. For instance, studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Antimicrobial Effects

The sulfonamide group in the compound has been linked to antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may also possess antimicrobial activity. The mechanism often involves inhibition of folate synthesis, a critical pathway for bacterial growth .

Case Studies

-

Anticancer Studies

In a study published in ACS Omega, researchers synthesized various derivatives of indole and evaluated their anticancer properties. Among these, compounds similar to N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide showed promising results against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 80% . -

Antimicrobial Evaluation

Another study focused on the antimicrobial assessment of N-Derivatives of methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole derivatives. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on similar structural frameworks .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Elemental Comparison

*Calculated based on structural analysis.

Key Observations:

The indole moiety differentiates it from ’s isoindolin and isoxazole derivatives, which lack aromatic nitrogen-rich systems for π-π stacking .

Sulfonyl Groups :

- The 4-methoxyphenylsulfonyl group in the target compound provides stronger electron-withdrawing effects than the tosyl (4-methylbenzenesulfonyl) group in , likely improving oxidative stability and solubility .

Linker Flexibility: The oxalamide linker in the target compound and ’s bis-azetidinone derivatives introduces rigidity, whereas ’s single sulfonamide bond allows greater rotational freedom, possibly affecting target selectivity .

Q & A

Q. What synthetic methodologies are employed for preparing N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

Methodological Answer: The synthesis of oxalamide derivatives typically involves condensation reactions using oxalyl chloride or activated oxalate esters. For example, a related compound (N-(4-methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide) was synthesized via a three-step protocol:

Reagent Selection : Oxalyl chloride (8.0 mmol) reacted with sulfanilamide (4 mmol) and p-anisidine (4 mmol) in dioxane (20 mL) under controlled conditions (10°C, 6 hours) .

Purification : The product was recrystallized from chloroform, yielding a 73% pure compound.

Key Considerations : Acid scavengers like triethylamine (0.012 mol) are critical to neutralize HCl byproducts and improve reaction efficiency .

For the target compound, analogous steps may involve coupling the indole-ethylamine moiety with the sulfonyl-oxazinan-methyl group via oxalyl chloride-mediated amidation.

Q. How is the compound's structure characterized using spectroscopic techniques?

Methodological Answer: Structural elucidation relies on complementary spectroscopic techniques:

- FTIR : Bands at ~3416 cm⁻¹ (N-H stretching) and ~1622 cm⁻¹ (C=O stretching) confirm amide and oxalamide functionalities .

- ¹H-NMR : Signals for methoxy groups (δ3.81 ppm, singlet) and aromatic protons (δ7.06–7.92 ppm) validate the 4-methoxyphenylsulfonyl and indole substituents .

- ¹³C-NMR : Peaks at ~55.9 ppm (methoxy CH₃) and ~129.2 ppm (aromatic carbons) align with the expected framework .

- Mass Spectrometry : High-resolution mass data (e.g., molecular ion [M+H]+ at m/z 284.0716) confirm molecular weight and purity .

Advanced Research Questions

Q. How does the sulfonyl group in the 1,3-oxazinan moiety influence the compound's reactivity and stability under varying experimental conditions?

Methodological Answer: The 4-methoxyphenylsulfonyl group is electron-withdrawing, which:

- Enhances Stability : Reduces nucleophilic attack on the oxazinan ring, as seen in sulfonamide-containing compounds with decomposition temperatures >180°C .

- Modifies Reactivity : The sulfonyl group directs electrophilic substitution in the indole moiety, as observed in analogs where sulfonation increases resistance to oxidation .

- Experimental Validation : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring can assess degradation pathways (hydrolysis, oxidation) .

Q. What strategies are used to resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity Control : Rigorous purification (e.g., column chromatography, recrystallization) to eliminate by-products like unreacted indole derivatives .

- Assay Standardization : Use of positive controls (e.g., known kinase inhibitors) and consistent cell lines (e.g., HEK293 for receptor-binding studies) to normalize activity data .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. What computational modeling approaches are utilized to predict the compound's interaction with biological targets?

Methodological Answer:

- Docking Simulations : Tools like AutoDock Vina predict binding poses of the oxalamide core in enzyme active sites (e.g., kinase domains), guided by the indole and sulfonyl groups' hydrophobicity .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å indicating robust binding .

- Validation : Experimental binding constants (e.g., Kd from ITC) are compared with computational ΔG values to refine force field parameters .

Q. How are degradation pathways of this compound assessed under physiological or storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.